
4,4',4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline is a complex organic compound with a unique structure that includes a central 2,4,6-trimethylbenzene core connected to three aniline groups through methylene and oxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and aniline under acidic conditions. The process can be summarized as follows:
Starting Materials: 2,4,6-Trimethylbenzene, formaldehyde, and aniline.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The 2,4,6-trimethylbenzene reacts with formaldehyde to form a tris(methylene) intermediate, which then reacts with aniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.
科学的研究の応用
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
- 4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triphenol
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
Uniqueness
4,4’,4"-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))trianiline is unique due to its specific structure, which imparts distinct chemical and physical properties
特性
分子式 |
C30H33N3O3 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
4-[[3,5-bis[(4-aminophenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]aniline |
InChI |
InChI=1S/C30H33N3O3/c1-19-28(16-34-25-10-4-22(31)5-11-25)20(2)30(18-36-27-14-8-24(33)9-15-27)21(3)29(19)17-35-26-12-6-23(32)7-13-26/h4-15H,16-18,31-33H2,1-3H3 |
InChIキー |
PMJNPCBZKYURAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)N)C)COC3=CC=C(C=C3)N)C)COC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


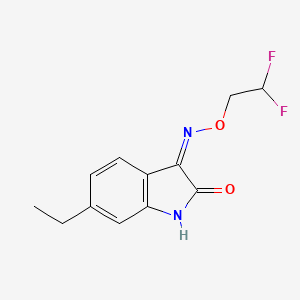
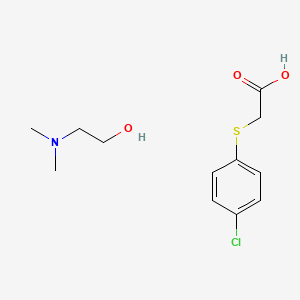
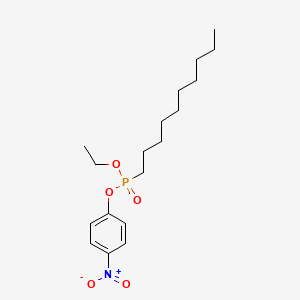

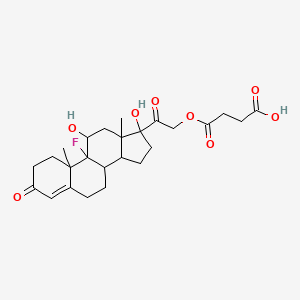

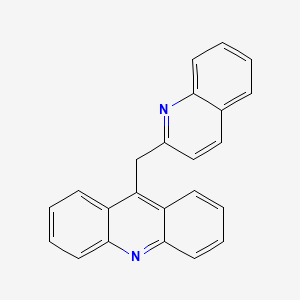
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
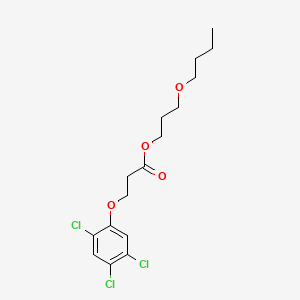
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
